molecular formula C9H11N5 B081045 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 13038-85-2

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine

Cat. No.: B081045
CAS No.: 13038-85-2
M. Wt: 189.22 g/mol
InChI Key: UFFQEAXSEHARPJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in various fields due to their diverse biological and chemical properties

Preparation Methods

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of substituted aromatic aldehydes with 2-aminobenzimidazole in ethanol under reflux conditions with glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzimidazole ring. Common reagents for these reactions include halides and other nucleophilic species.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzimidazole ring or the guanidine group.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-14-7-5-3-2-4-6(7)12-9(14)13-8(10)11/h2-5H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFQEAXSEHARPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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